In-Depth Technical Guide: 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS 1257637-93-6)
In-Depth Technical Guide: 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS 1257637-93-6)
Executive Summary
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks dictates the efficiency of downstream Active Pharmaceutical Ingredient (API) synthesis. 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile (CAS 1257637-93-6) is a highly specialized, bifunctional intermediate. It integrates a conformationally restricted cyclobutane-carbonitrile moiety with an orthogonally reactive 5-iodopyridine handle. This whitepaper provides an authoritative analysis of its chemical properties, mechanistic utility, and a self-validating synthetic protocol designed for researchers and drug development professionals constructing complex biaryl or spirocyclic scaffolds.
Chemical Identity & Registry Details
Accurate registry data is critical for procurement, regulatory compliance, and analytical validation. The core chemical identity parameters for 1-(5-Iodopyridin-2-YL)cyclobutanecarbonitrile are summarized below[1][2].
| Parameter | Value / Description |
| Chemical Name | 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile |
| CAS Registry Number | 1257637-93-6 |
| Molecular Formula | C₁₀H₉IN₂[1] |
| Molecular Weight | 284.10 g/mol [2] |
| PubChem CID | 70800692[3] |
| Structural Class | Halogenated Heteroaryl Cycloalkanecarbonitrile |
Mechanistic Utility in Drug Design
The architectural brilliance of CAS 1257637-93-6 lies in its orthogonal reactivity profile . As a Senior Application Scientist, it is essential to understand why this specific combination of functional groups is chosen over simpler analogs.
The Orthogonal Reactivity Profile
The molecule is designed to undergo selective transformations at distinct sites without requiring complex protecting-group chemistry.
| Functional Group | Reactivity Mode | Downstream Utility in API Synthesis |
| 5-Iodo Substituent | Oxidative Addition (Pd/Cu catalysis) | Ideal leaving group for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings to build extended biaryl systems. |
| 2-Pyridyl Linkage | Electron-Withdrawing Core | Enhances metabolic stability and lowers the pKa of adjacent functional groups; highly stable under cross-coupling conditions. |
| Cyclobutane Ring | Conformational Lock | Restricts the rotational degrees of freedom, locking the pharmacophore into a bioactive conformation to improve target binding affinity. |
| Carbonitrile (-CN) | Electrophilic Addition / Hydration | Serves as a precursor for primary amines (via reduction) or spiro-hydantoin/thiohydantoin formation (via cyclization). |
Synthetic Pathways & Methodologies
To synthesize 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile, the most robust approach is the Nucleophilic Aromatic Substitution (S_NAr) of a cyclobutanecarbonitrile anion onto an activated halopyridine.
Causality Behind Experimental Choices
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Base Selection (LDA vs. NaHMDS): The α -proton of cyclobutanecarbonitrile has a pKa of ~31. Using a weaker base like NaHMDS (pKa ~26) results in an equilibrium state, leading to incomplete deprotonation and unwanted self-condensation. Lithium diisopropylamide (LDA, pKa ~36) is chosen to ensure rapid, irreversible, and quantitative formation of the nitrile anion.
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Electrophile Choice (2-Fluoro-5-iodopyridine): The highly electronegative fluorine atom creates a strong dipole, activating the C2 position for S_NAr. The iodine at C5 is a poor leaving group for S_NAr due to its lower electronegativity and larger atomic radius, ensuring perfect chemoselectivity.
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Temperature Control (-78 °C): Cryogenic conditions prevent the highly reactive nitrile anion from undergoing Thorpe-Ziegler-type side reactions or benzyne formation.
Step-by-Step Experimental Protocol
Objective: Synthesis of 1-(5-Iodopyridin-2-yl)cyclobutanecarbonitrile via S_NAr.
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Preparation of the Anion: In an oven-dried, argon-purged Schlenk flask, dissolve cyclobutanecarbonitrile (1.1 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Add a solution of LDA (1.2 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete generation of the lithiated nitrile species.
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S_NAr Addition: Dissolve 2-fluoro-5-iodopyridine (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C to maintain internal temperature control.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 4 hours. Monitor the consumption of the halopyridine via LC-MS or TLC (UV active).
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Quenching and Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl to protonate any excess base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure target compound.
Mandatory Visualization: Synthetic Workflow
The following diagram illustrates the logical relationship between the starting materials, the synthetic protocol, and the downstream functionalization pathways of the intermediate.
Fig 1: Synthetic workflow and downstream functionalization of CAS 1257637-93-6.
Downstream Applications in API Synthesis
The strategic value of CAS 1257637-93-6 is fully realized in its downstream applications.
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Spirocycle Formation: The cyclobutane-carbonitrile motif is a direct precursor to spiro-thiohydantoin systems. By hydrating the nitrile to an amide and reacting it with an isothiocyanate, researchers can generate conformationally locked spirocycles. This structural motif is a hallmark of next-generation antiandrogens used in the treatment of castration-resistant prostate cancer.
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Late-Stage Functionalization: The 5-iodo position is perfectly primed for late-stage Suzuki coupling. Because the iodine atom undergoes oxidative addition with Pd(0) catalysts orders of magnitude faster than bromides or chlorides, it allows for mild coupling conditions that preserve the integrity of the sensitive spirocyclic or nitrile functional groups.
References
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ChemScene (Page 161) @ ChemBuyersGuide.com Source: ChemBuyersGuide URL:[Link]
